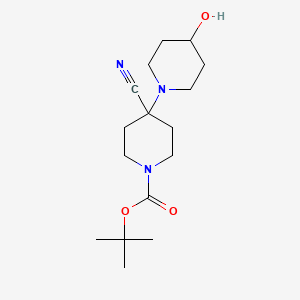

Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O3/c1-15(2,3)22-14(21)18-10-6-16(12-17,7-11-18)19-8-4-13(20)5-9-19/h13,20H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXCOPHNOZELEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate is a synthetic compound notable for its unique structural features, including a tert-butyl group, a cyano group, and a hydroxy-substituted piperidine moiety. Its molecular formula is C16H27N3O3, with a molecular weight of approximately 303.41 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The structure of this compound includes several functional groups that may interact with biological systems:

- Tert-butyl group : Enhances lipophilicity and stability.

- Cyano group : May contribute to biological activity through electron-withdrawing effects.

- Hydroxy-piperidine moiety : Potentially involved in receptor interactions and hydrogen bonding.

Pharmacodynamics

Preliminary studies suggest that this compound may interact with various receptors and enzymes involved in neurotransmission. Techniques such as receptor binding assays and enzyme inhibition studies are crucial for elucidating its pharmacodynamics. The compound's structural similarities to other biologically active compounds suggest it may exhibit significant therapeutic potential.

Case Studies and Research Findings

-

Anticancer Activity :

- In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231), indicating potent anticancer properties .

- The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, similar to other known anticancer agents.

-

Neurotransmitter Interaction :

- Research indicates that compounds with similar piperidine structures can act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments. The hydroxy group may enhance binding affinity to serotonin receptors, which warrants further investigation.

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds along with their key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | 301221-57-8 | Contains an amino group; potential for different biological activity |

| Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate | 771572-33-9 | Features an alkoxy chain; may enhance solubility |

| Tert-butyl 4-isobutoxypiperidine-1-carboxylate | 509147-80-2 | Similar ester functionality; potential variations in pharmacokinetics |

| Tert-butyl 4-methoxypiperidine-1-carboxylate | 188622-27-7 | Contains a methoxy group; may influence receptor binding |

These comparisons highlight the diversity within piperidine derivatives and underscore the uniqueness of this compound due to its specific cyano and hydroxy functionalities, which may confer distinct biological properties not found in other derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate has been investigated for its potential as a lead compound in the development of drugs targeting neurodegenerative diseases such as Alzheimer's Disease (AD). Research indicates that derivatives of this compound can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of AD. In vitro studies have shown that these compounds can reduce amyloid beta peptide aggregation, which is crucial in the formation of amyloid plaques associated with AD .

2. Neuroprotective Effects

In cellular models, this compound has demonstrated neuroprotective properties. For instance, it has been reported to reduce oxidative stress and inflammatory responses in astrocytes exposed to amyloid beta, suggesting its potential use in therapies aimed at protecting neuronal cells from degeneration . The ability to mitigate TNF-α production and free radical generation further supports its application in neuroprotective strategies .

Synthetic Applications

1. Precursor for Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its structural features allow for modifications that can lead to the development of new pharmacophores. For example, modifications at the piperidine ring can yield compounds with enhanced biological activity or selectivity against specific targets .

2. Chemical Stability and Reactivity

The tert-butyl ester group contributes to the stability of the compound under various conditions, making it a suitable candidate for further chemical transformations. This stability is particularly advantageous when considering large-scale synthesis or incorporation into complex molecular architectures .

Case Study 1: Alzheimer's Disease Model

In a study evaluating the effects of this compound on an Alzheimer's disease model induced by scopolamine, researchers found that while the compound showed moderate protective effects in vitro, its efficacy was less pronounced in vivo. The study highlighted the challenges related to bioavailability and brain penetration, which are critical factors for therapeutic success .

Case Study 2: Synthesis Optimization

A recent investigation into optimizing the synthetic pathway for this compound revealed a significant reduction in by-products through a redesigned synthetic route involving protective group strategies. This optimization not only improved yield but also reduced processing time, showcasing the compound's versatility in synthetic applications .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogues arise from substitutions on the piperidine ring and the aromatic/heteroaromatic moieties. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃ ): Increase stability but may reduce solubility.

- Halogen Substituents (e.g., F ): Improve bioavailability and metabolic resistance.

- Hydroxyl Groups : Enhance polarity and hydrogen-bonding capacity, critical for target binding in drug candidates.

Structural and Analytical Characterization

Preparation Methods

Cyanomethylation of N-tert-butoxycarbonyl-4-piperidone

One principal route involves the reaction of N-tert-butoxycarbonyl-4-piperidone with bromoacetonitrile in the presence of a strong base and phase transfer catalyst or polar aprotic solvent. This introduces the cyanomethyl group at the 4-position, yielding tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, a close intermediate to the target compound.

| Parameter | Details |

|---|---|

| Starting materials | N-tert-butoxycarbonyl-4-piperidone, bromoacetonitrile |

| Base | n-Butyllithium / diisopropylamine (LDA) |

| Solvent | Tetrahydrofuran (THF), hexane |

| Temperature | -78 °C (for lithiation), then 20 °C for reaction |

| Reaction time | ~1–2 hours |

| Yield | Approx. 58% |

This method is supported by literature indicating the use of LDA to deprotonate the piperidone alpha-position followed by alkylation with bromoacetonitrile.

Coupling with 4-Hydroxypiperidine

Detailed Experimental Data Summary

Notes on Reaction Optimization and Conditions

- Base selection: Strong, non-nucleophilic bases such as LDA or potassium tert-butoxide are preferred to generate the carbanion intermediate for cyanomethylation.

- Solvent choice: Polar aprotic solvents like THF and dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates.

- Temperature control: Low temperatures (-78 °C) are essential during lithiation to prevent side reactions; subsequent warming allows alkylation.

- Inert atmosphere: Nitrogen or argon atmosphere is typically maintained to prevent moisture or oxygen interference.

- Purification: Silica gel chromatography is the standard method, using gradients of petroleum ether and ethyl acetate.

Q & A

Q. What are the critical considerations for scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to maintain temperature control during exothermic steps .

- Cost Optimization : Replace expensive catalysts (e.g., Pd/C) with Ni-based alternatives for large batches .

- Safety Protocols : Implement pressure relief valves for reactions involving volatile cyanating agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.